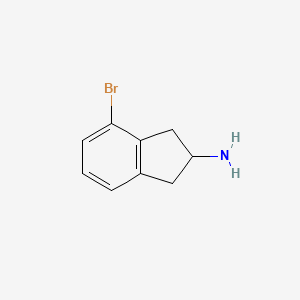

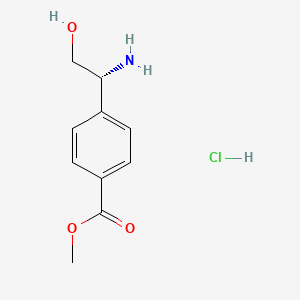

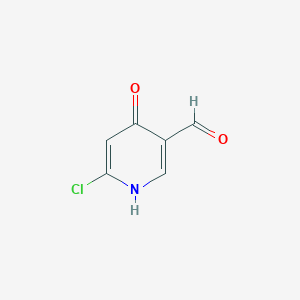

![molecular formula C7H14N2 B3089609 Octahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1196154-74-1](/img/structure/B3089609.png)

Octahydro-1H-pyrrolo[3,2-C]pyridine

Vue d'ensemble

Description

Octahydro-1H-pyrrolo[3,2-C]pyridine is a derivative with a rigid-cyclo structure of a trifunctional group . It is an important intermediate in new drug research and development . The derivatives of this compound, especially those with carboxyl or ester, are particularly valuable .

Synthesis Analysis

The synthesis of this compound involves a novel preparation method that efficiently converts the cyano group to a pyrrolidine structure in one step . The raw materials and reagents used in the synthesis are easily available and inexpensive . The reaction conditions are mild, and the operation is simple .Molecular Structure Analysis

The molecular structure of this compound is complex, with various substituents possible at different positions . The specific structure depends on the particular derivative being considered .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The reactions are highly efficient and result in the formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound depend on the specific derivative and its structure . More research is needed to fully characterize these properties .Applications De Recherche Scientifique

HIV-1 Inhibition and CCR5 Antagonism

Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their potential as C-C chemokine receptor type 5 (CCR5) antagonists, showing significant activity against HIV-1. One derivative, in particular, demonstrated potent anti-HIV-1 activity, indicating that these compounds could have other drug targets for HIV-1 inhibition besides CCR5 (Wang, Halambage, Zeng, & Hu, 2017).

Antimicrobial and Antioxidant Properties

A series of octahydro-1H-pyrrolo[3,4-b]pyridine Schiff base derivatives were synthesized and exhibited promising biological activities, including antioxidant, antimicrobial, antifungal, and chelating efficacy against various bacteria and fungi strains. These findings suggest the potential of these compounds in pharmaceutical applications (Sekar, Naik, Mahalingappa, & Peethamber, 2015).

Synthesis Techniques

Efficient synthesis methods for octahydro-pyrrolo[2,3-c]pyridine enantiomers have been developed, involving intramolecular [3+2]-cycloaddition of an azomethine ylide. This method offers an enantiomerically pure product, valuable for further pharmaceutical development (Shieh et al., 2007).

Novel Synthesis of 3,6-Diazacarbazole

Research on the Piloty-Robinson reaction of N-substituted piperidin-4-one azines provided a novel method for synthesizing 3,6-diazacarbazole, a compound derived from octahydro-1H-pyrrolo[3,2-c:4,5-c']dipyridine. This synthesis contributes to the advancement of heterocyclic compound chemistry (Alekseyev, Kurkin, & Yurovskaya, 2011).

IDO1 Inhibitors for Immunotherapy

A study in 2021 discovered IDO1 inhibitors containing this compound scaffolds, demonstrating good activity against IDO1 in cellular and human whole blood assays. These inhibitors, having multiple chiral centers, present potential in immunotherapy and cancer treatment (Yu et al., 2021).

Chemical and Structural Characterization

The chemical and structural characterization of various derivatives of this compound has been extensively studied. These studies include NMR, mass spectral, and X-ray structural analyses, contributing to a deeper understanding of their physical and chemical properties, which is essential for their potential applications in pharmaceuticals and material science (Laihia et al., 2006).

Safety and Hazards

Orientations Futures

The future directions for research on Octahydro-1H-pyrrolo[3,2-C]pyridine include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its mechanism of action . It is also important to continue to evaluate its safety and potential hazards .

Mécanisme D'action

Target of Action

Octahydro-1H-pyrrolo[3,2-C]pyridine has been identified as a C-C chemokine receptor type 5 (CCR5) antagonist . CCR5 is a protein on the surface of white blood cells involved in the immune system. It plays a crucial role in the ability of HIV to enter and infect healthy cells .

Mode of Action

As a CCR5 antagonist, this compound binds to the CCR5 receptor, thereby blocking the interaction between the receptor and its ligands. This prevents HIV from entering the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR5-mediated signaling pathway . By blocking the CCR5 receptor, it disrupts the normal signaling process, which can inhibit the replication of HIV .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.46, suggesting a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . One derivative of this compound exhibited potency against HIV-1 replication less than 1 μmol·L -1 .

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQVPLPJLRBXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1CNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295271 | |

| Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196154-74-1 | |

| Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

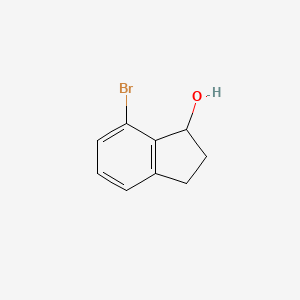

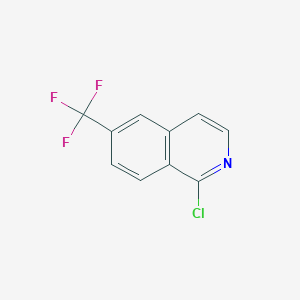

![Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)](/img/structure/B3089569.png)

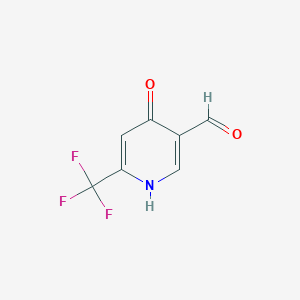

![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)

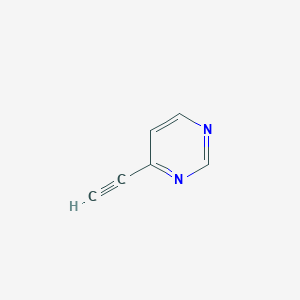

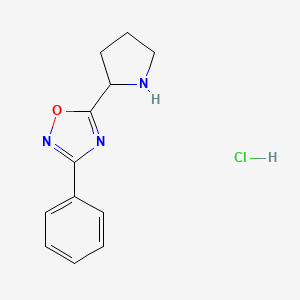

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)